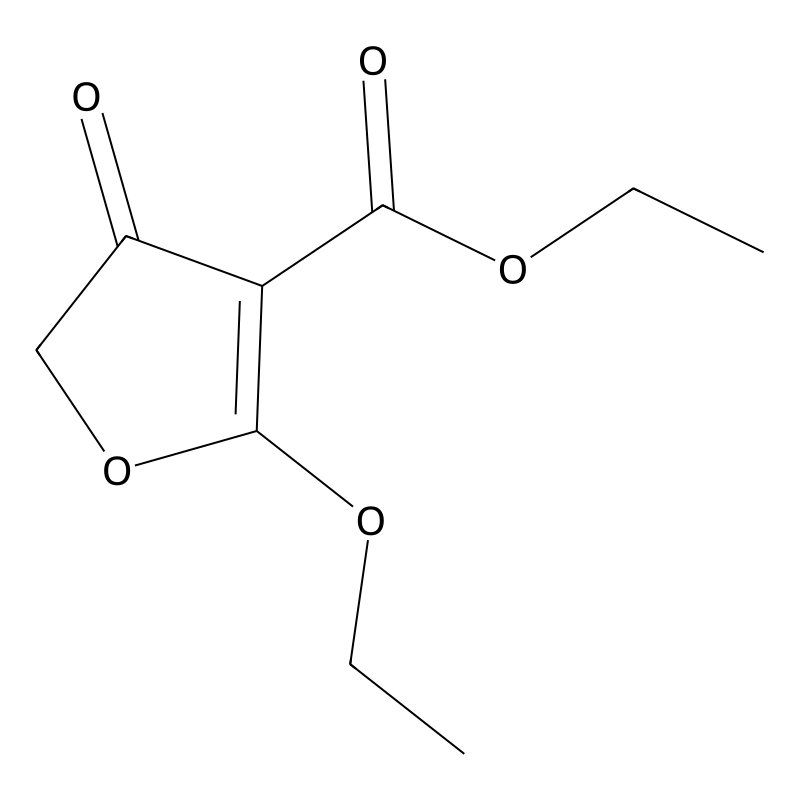

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Analog Synthesis:

EEO-4,5-DHC possesses a versatile core structure containing a furan ring and an ester group. This structure can serve as a valuable starting material for the synthesis of diverse analogs by modifying various functional groups. These analogs could be explored for their potential biological properties, leading to the development of novel therapeutic agents or functional materials.

One example demonstrates this concept. A study aimed to investigate the anti-cancer properties of compounds containing the furan-3-carboxylate core. They utilized EEO-4,5-DHC as a starting material and successfully synthesized an analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, which exhibited anti-proliferative and apoptosis-inducing effects in human leukemia cells. [Source: National Institutes of Health (.gov) ]

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound characterized by the molecular formula and a molecular weight of approximately 200.19 g/mol. This compound belongs to the class of furan derivatives, which are heterocyclic organic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate features an ethoxy group and an ester functional group, contributing to its reactivity and potential utility in various

- Esterification: The compound can react with various alcohols to form esters, which can be useful in synthesizing more complex molecules.

- Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles, leading to the formation of new derivatives.

- Cyclization Reactions: It can serve as a precursor for synthesizing other heterocyclic compounds through cyclization processes.

These reactions make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Research indicates that Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits significant biological activity. It has been shown to induce apoptosis in human leukemia cells (HL-60), primarily through:

- Activation of Caspase-3: This enzyme plays a critical role in the execution phase of cell apoptosis.

- Regulation of Pro-apoptotic and Anti-apoptotic Proteins: The compound increases the expression of Bax (a pro-apoptotic protein) while decreasing Bcl-2 (an anti-apoptotic protein).

- Intracellular Calcium Increase: It enhances intracellular calcium levels, which is crucial for triggering apoptotic pathways.

- Reactive Oxygen Species Production: The compound promotes the generation of reactive oxygen species, contributing to oxidative stress and cell death .

These properties suggest potential applications in cancer therapy and other areas requiring apoptosis induction.

The synthesis of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the following steps:

- Starting Materials: A mixture of diethyl malonate and chloroacetyl chloride is used as the primary starting materials.

- Reaction Conditions: The reaction is conducted in tetrahydrofuran at controlled temperatures (initially at 10–12°C followed by heating at 40–45°C).

- Formation: Upon cooling, Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is produced as a product.

- Purification: High-performance liquid chromatography may be employed for purification .

This method highlights the compound's accessibility for research purposes.

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate has several notable applications:

- Medicinal Chemistry: Due to its biological activity, it is explored as a potential therapeutic agent for cancer treatment.

- Biochemical Research: It serves as a substrate in enzyme-catalyzed reactions and biochemical assays.

- Synthetic Chemistry: The compound acts as a precursor for synthesizing various heterocyclic compounds used in pharmaceuticals and agrochemicals .

Studies have demonstrated that Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate interacts with various biomolecules, influencing their functions. Its mechanism of action includes:

- Inducing Apoptosis: As previously mentioned, it activates apoptotic pathways in cancer cells.

- Influencing Cellular Signaling Pathways: By affecting calcium levels and reactive oxygen species production, it alters signaling cascades that regulate cell survival and death .

These interactions underscore its potential as a lead compound for drug development.

Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate is a notable analog that shares structural similarities with Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate but has distinct biological activities. Other similar compounds include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | Aniline derivative | Exhibits strong anti-leukemic effects |

| Ethyl 2-(substituted phenyl)-4,5-dihydrofuran carboxylates | Phenolic derivatives | Varied biological activities based on substitutions |

| Methyl 2-methoxycarbonylfuran -3-carboxylic acid | Furan derivative | Different functional groups leading to unique reactivity |

These comparisons highlight the uniqueness of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate as a versatile compound with potential therapeutic applications while also serving as a precursor for synthesizing other biologically active molecules .